Chromatographic Resolution from Parent Ziprasidone and Co-occurring Impurities
In a validated HPLC method, Ziprasidone N-Oxide demonstrates a distinct retention time, enabling its resolution from the active pharmaceutical ingredient (Ziprasidone) and other major impurities. This is a critical requirement for accurate quantification in pharmaceutical dosage forms [1].
| Evidence Dimension | HPLC Resolution/Retention Time (System Suitability) |
|---|---|
| Target Compound Data | Resolved as a distinct peak from Ziprasidone, BITP, Chloroethyl-chloroindolinone, Zip-dimer, and Zip-BIT. |
| Comparator Or Baseline | Ziprasidone and other specified impurities (BITP, Chloroethyl-chloroindolinone, Zip-dimer, Zip-BIT). |
| Quantified Difference | Sufficient resolution for simultaneous determination; method validated per ICH guidelines. |
| Conditions | Reverse-phase HPLC, validated for pharmaceutical dosage forms. |
Why This Matters
The verified resolution from parent drug and other impurities confirms this compound's suitability as a system suitability standard and reference material for method validation and routine quality control.
- [1] Pavlović, M., Malešević, M., Nikolić, K., & Agbaba, D. (2011). Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms. Journal of AOAC International, 94(3), 713-722. View Source
